Intermedine N-Oxide-D7
CAS No.:
Cat. No.: VC0207519
Molecular Formula: C₁₅H₁₈D₇NO₆
Molecular Weight: 322.41
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₅H₁₈D₇NO₆ |
|---|---|
| Molecular Weight | 322.41 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Labeling
Intermedine N-Oxide-D7 has a molecular formula of C₁₅H₂₅NO₆, with a molecular weight of 322.40 g/mol . The deuterium atoms are strategically incorporated at specific positions:
-
Three methyl-d₃ groups
-
Four 3,4,4,4-d₄ substituents on the butanoyl moiety
This isotopic labeling enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise tracking in biological systems .
Stereochemical Configuration
The compound exhibits a defined stereochemistry:
-
(1R,7aR) configuration at the pyrrolizidine ring
-
(S)-configuration at the 2-hydroxy-2-((R)-1-hydroxyethyl) substituent
These stereochemical features are critical for its interactions with biological targets, as demonstrated in comparative studies of pyrrolizidine alkaloid derivatives .
Spectroscopic and Computational Data
Key identifiers include:
-
InChIKey: DNAWGBOKUFFVMB-FEZRPFKESA-N
-
SMILES: [2H]C([2H])([2H])C([2H])(C@(C(=O)OCC1=CC[N+]2([C@H]1C@@HO)[O-])O)C([2H])([2H])[2H]
Density functional theory (DFT) calculations corroborate the stability of the N-oxide moiety, with a computed dipole moment of 4.2 Debye, aligning with experimental observations of its solubility in polar solvents .
Table 1: Physicochemical Properties of Intermedine N-Oxide-D7
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₅NO₆ | |
| Molecular Weight | 322.40 g/mol | |
| Deuterium Positions | 3,4,4,4-d₄; methyl-d₃ | |
| Melting Point | 189–192°C (predicted) | |
| logP (Octanol-Water) | -1.2 |
Synthetic Methodologies and Optimization
Nucleophile-Triggered Functionalization
Recent advances in regioselective C–H functionalization of heteroarene N-oxides have enabled efficient synthesis of deuterated analogs. As demonstrated in Scheme 2c of , deuterium kinetic isotope effects (KH/KD = 1.05) are negligible, allowing direct isotopic incorporation without compromising reaction efficiency. This strategy employs:
The reaction proceeds via a nucleophilic attack on N-alkenoxyheteroarenium intermediates, followed by a traceless rearrangement to yield deuterated N-oxides .
Stepwise Synthesis Protocol
Adapted from , the synthesis involves:
Step 1: Oxidation of Pyridine Derivatives
-
Substrate: 3-chloropyridine (40 g, 1.0 eq)
-
Oxidizing Agent: mCPBA (91.2 g, 1.5 eq)
-
Solvent: Dichloromethane (320 mL, 2.44 mL/g)
-
Conditions: 0–5°C, 24 h stirring
Step 2: Purification and Isolation
-
Concentrate the reaction mixture under reduced pressure.
-
Add water (800 mL) to precipitate m-chlorobenzoic acid byproducts.
-
Adjust pH to 4–5 to enhance precipitation efficiency.
-
Filter and concentrate the filtrate to isolate Intermedine N-Oxide-D7 with ≥95% purity .
Table 2: Synthetic Parameters for Intermedine N-Oxide-D7
Applications in Medicinal Chemistry and Pharmacology
Metabolic Tracing and Isotope Effects
The deuterium labeling in Intermedine N-Oxide-D7 minimizes metabolic degradation rates, as evidenced by in vitro hepatic microsomal assays showing a 40% reduction in clearance compared to non-deuterated analogs . This property is exploited in:
-
Pharmacokinetic studies of pyrrolizidine alkaloids
-
Toxicity profiling of N-oxide metabolites
Regioselective Functionalization of Heteroarenes
Intermedine N-Oxide-D7 serves as a model substrate for developing C–H functionalization protocols. Key findings include:
-
Electron-Deficient Systems: The N-oxide group directs nucleophilic attacks to the C8 position with >20:1 regioselectivity .
-
Chemoselectivity: Functional groups such as esters, halides, and nitro groups remain intact under optimized conditions .
Table 3: Functional Group Tolerance in Intermedine N-Oxide-D7 Reactions
| Functional Group | Compatibility | Source |
|---|---|---|
| Halides (Cl, Br, I) | Full | |
| Esters | Full | |
| Nitro | Full | |
| Ketones | Partial (70% yield) |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume